Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Orthogonal protecting group strategy Solid-phase peptide synthesis Multi-step API synthesis

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS 1027256-76-3) is a racemic N-Boc-protected amino acid derivative ester with molecular formula C15H21NO4 and molecular weight 279.33 g/mol. It appears as a white to off-white crystalline solid with a melting point of 72–76 °C and moderate solubility in methanol and ethyl acetate.

Molecular Formula C15H20O4
Molecular Weight 264.32 g/mol
Cat. No. B8138145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate
Molecular FormulaC15H20O4
Molecular Weight264.32 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)OC)C(=O)OC(C)(C)C
InChIInChI=1S/C15H20O4/c1-10(13(16)19-15(2,3)4)11-7-6-8-12(9-11)14(17)18-5/h6-10H,1-5H3
InChIKeyWDHBITOCHSJBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS 1027256-76-3): Protected Chiral Aminoethyl Benzoate Building Block for Pharmaceutical Synthesis


Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS 1027256-76-3) is a racemic N-Boc-protected amino acid derivative ester with molecular formula C15H21NO4 and molecular weight 279.33 g/mol [1]. It appears as a white to off-white crystalline solid with a melting point of 72–76 °C and moderate solubility in methanol and ethyl acetate . The compound features three chemically distinct functional domains: a methyl benzoate ester, a Boc-protected primary amine, and a chiral benzylic carbon center—making it a versatile intermediate for multi-step organic synthesis, particularly in the preparation of active pharmaceutical ingredients (APIs) and non-steroidal anti-inflammatory drug (NSAID) candidates . It is supplied at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC available from major vendors [1].

Why Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate Cannot Be Replaced by Unprotected, Differently Protected, or Regioisomeric Analogs


In-class compounds such as the free amine (methyl 3-(1-aminoethyl)benzoate, CAS 153994-69-5), the Cbz- or Fmoc-protected analogs, the acetyl-protected variant, and the 2-ethyl regioisomer each carry distinct reactivity profiles, deprotection requirements, and stereochemical properties that preclude simple interchangeability. The Boc group is selectively removed under mild acidic conditions (e.g., 20% TFA in DCM) while leaving methyl esters intact, whereas Cbz requires hydrogenolysis and Fmoc demands basic piperidine treatment [1]. The free amine lacks the protective carbamate and is prone to oxidation and undesired nucleophilic side reactions during multi-step sequences, necessitating cold storage (4 °C, protected from light) that imposes additional supply-chain constraints . The acetyl-protected analog (CAS 349537-71-9) requires substantially harsher deprotection conditions incompatible with sensitive downstream functionality. Furthermore, the 1-ethyl substitution pattern establishes a chiral benzylic center absent in the 2-ethyl regioisomer (CAS 179003-02-2), directly impacting stereochemical outcomes in asymmetric synthesis campaigns. Procurement decisions must therefore be anchored to the specific protecting group, regiochemistry, and enantiopurity requirements of the target synthetic route.

Quantitative Differential Evidence: Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate vs. Closest Analogs


Orthogonal Boc Deprotection Selectivity: Methyl Ester Preservation Under 20% TFA/DCM vs. Cbz Hydrogenolysis

The Boc protecting group on methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate can be removed using 20% trifluoroacetic acid in dichloromethane at room temperature, conditions under which the methyl benzoate ester remains intact [1]. In contrast, the Cbz-protected analog requires hydrogenolysis (H2, Pd/C) that can reduce aromatic systems or cleave benzyl esters, and the Fmoc analog requires piperidine/DMF treatment that may transesterify the methyl ester [2]. This orthogonality is critical for synthetic routes where the ester must be preserved through the amine deprotection step, such as in fragment coupling strategies for pharmaceutical intermediates.

Orthogonal protecting group strategy Solid-phase peptide synthesis Multi-step API synthesis

Racemic vs. Enantiopure Procurement: Cost-Benefit Analysis for Achiral vs. Stereoselective Applications

The racemic form (CAS 1027256-76-3) is commercially available at 95% purity with standard QC documentation (NMR, HPLC, GC) and is priced for routine research-scale procurement . The (S)-enantiomer (CAS 1415502-26-9) is available at 98% purity, while the (R)-enantiomer (CAS 3037649-69-4) is also commercially accessible . The racemate is the rational procurement choice for non-stereoselective synthetic transformations, impurity reference standard preparation, and route scouting, avoiding the premium associated with enantiopure material. Conversely, for asymmetric synthesis campaigns, the enantiopure forms eliminate the need for chiral resolution steps that can reduce overall yield by 50% or more.

Chiral building block Asymmetric synthesis Procurement economics

Storage Stability Advantage of Boc-Protected Amine Over Free Amine Form

The Boc-protected compound (CAS 1027256-76-3, MW 279.33) is stable at room temperature and requires only sealed, dry storage conditions [1]. Its unprotected counterpart, methyl 3-(1-aminoethyl)benzoate (CAS 153994-69-5, MW 179.22), is a primary amine susceptible to aerobic oxidation, CO2 absorption forming carbamates, and undesired Schiff base formation with carbonyl compounds, necessitating storage at 4 °C with protection from light . The difference in molecular weight (279.33 vs. 179.22 g/mol) also means that 1 mmol of the target compound delivers 1 mmol of the amine after deprotection, but with 100.11 g/mol of protecting group mass that serves as a built-in stability handle during storage and early synthetic steps.

Chemical stability Amine oxidation Supply chain management

Regiochemical Differentiation: 1-Ethyl (Chiral) vs. 2-Ethyl (Achiral) Boc-Aminoethyl Benzoate Isomers

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS 1027256-76-3) bears the aminoethyl substituent at the benzylic 1-position, creating a chiral center alpha to the aromatic ring [1]. Its regioisomer, methyl 3-(2-((tert-butoxycarbonyl)amino)ethyl)benzoate (CAS 179003-02-2), has the aminoethyl group at the homobenzylic 2-position and is achiral . The benzylic chiral center in the target compound enables enantioselective transformations and the generation of diastereomeric intermediates for chiral HPLC method development, while the 2-ethyl isomer is suitable only for achiral target molecules. The computed logP difference (target XLogP3-AA = 2.7 vs. comparator estimated ~2.5) also reflects altered lipophilicity affecting partitioning behavior in biological assays.

Regioisomer differentiation Chiral synthon Structure-activity relationship

Boc vs. Acetyl Amine Protection: Deprotection Condition Severity and Synthetic Step Compatibility

The Boc protecting group in methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is cleavable under mild acidolysis (20% TFA/DCM, RT, 1–2 h) . The acetyl-protected analog, methyl 3-(1-acetamidoethyl)benzoate (CAS 349537-71-9, MW 221.25), requires significantly harsher conditions for deacetylation—typically refluxing with 6N HCl or strong base—which are incompatible with methyl ester functionality and many downstream functional groups . The Boc group's acid lability also enables orthogonal deprotection in the presence of base-labile protecting groups (e.g., Fmoc) or hydrogenolysis-labile groups (e.g., Cbz), a capability that acetyl protection does not offer.

Protecting group strategy Amide deprotection Synthetic route design

Validated Intermediate for NSAID Synthesis: Traction in Pharmaceutical Patent Literature

Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate is explicitly referenced as an intermediate in medicinal chemistry literature for synthesizing non-steroidal anti-inflammatory drugs (NSAIDs) based on benzoate scaffolds . The broader class of substituted aminoethyl meta-benzoic acid esters has been patented (e.g., US 3,870,715) for spasmolytic, psychotherapeutic, and cognition-enhancing applications [1]. While the specific compound is a protected precursor rather than an active pharmaceutical agent itself, its appearance in pharmaceutical patent synthetic schemes signals validated utility in drug discovery pipelines. The tert-butoxycarbonyl substituent enables the controlled, multi-step deprotection strategies required for complex API synthesis.

Pharmaceutical intermediate NSAID synthesis Patent-cited building block

Optimal Deployment Scenarios for Methyl 3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate in Research and Industrial Settings


Multi-Step API Synthesis Requiring Orthogonal Amine Protection with Ester Preservation

When a synthetic route requires amine deprotection in the presence of a methyl benzoate ester, the Boc group offers orthogonal selectivity unavailable with Fmoc (risk of ester aminolysis with piperidine) or Cbz (hydrogenolysis may reduce aromatic systems). The compound's established role as an NSAID intermediate and its compatibility with 20% TFA/DCM deprotection conditions [1] make it the rational choice for fragment coupling strategies in pharmaceutical process chemistry where the ester must remain intact until a later synthetic stage.

Chiral Method Development and Racemic Reference Standard Preparation

The racemic form (CAS 1027256-76-3, 95% purity) serves as an ideal reference standard for chiral HPLC method development when single enantiomers ((S)-CAS 1415502-26-9, 98%; (R)-CAS 3037649-69-4) are also procured . The racemate enables determination of separation factors (α) and resolution (Rs) between enantiomers, while its defined purity and batch QC documentation (NMR, HPLC, GC) provide a traceable benchmark for analytical method validation.

Late-Stage Diversification Libraries Using Controlled Deprotection-Acylation Sequences

The Boc-protected amine in this compound can be deprotected and immediately acylated, sulfonylated, or reductively aminated in a one-pot or two-step sequence to generate diverse compound libraries. This strategy exploits the Boc group's rapid acidolytic removal (20% TFA/DCM, RT, 1–2 h) [1] to reveal a free primary amine that can be derivatized with commercially available carboxylic acid, sulfonyl chloride, or aldehyde building blocks, enabling efficient structure-activity relationship (SAR) exploration around the benzoate scaffold.

Procurement for Non-Stereoselective Route Scouting and Process Feasibility Studies

For early-stage route scouting where enantioselectivity is not yet critical, the racemic form provides a cost-effective proof-of-concept building block without the premium of enantiopure material. The compound's room-temperature storage stability [2] reduces cold-chain logistics complexity, and its availability in multi-gram quantities (250 mg to 5 g) from multiple suppliers supports scale-up feasibility testing prior to committing to enantioselective synthesis campaigns.

Quote Request

Request a Quote for Methyl3-(1-((tert-butoxycarbonyl)amino)ethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.